molecular formula C15H22OS B14588450 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene CAS No. 61187-68-6

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene

Cat. No.: B14588450
CAS No.: 61187-68-6
M. Wt: 250.4 g/mol
InChI Key: WZLLXWFZJHADMW-UHFFFAOYSA-N
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Description

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and an oct-1-ene-1-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with oct-1-ene-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: 1-Methyl-4-(oct-1-ene-1-sulfonyl)benzene.

    Reduction: 1-Methyl-4-(oct-1-ene-1-sulfanyl)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or pharmacological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene can be compared with other similar compounds, such as:

    1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of an oct-1-ene-1-sulfinyl group.

    1-Methyl-4-(oct-1-ene-1-sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    1-Methyl-4-(oct-1-ene-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Properties

CAS No.

61187-68-6

Molecular Formula

C15H22OS

Molecular Weight

250.4 g/mol

IUPAC Name

1-methyl-4-oct-1-enylsulfinylbenzene

InChI

InChI=1S/C15H22OS/c1-3-4-5-6-7-8-13-17(16)15-11-9-14(2)10-12-15/h8-13H,3-7H2,1-2H3

InChI Key

WZLLXWFZJHADMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CS(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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